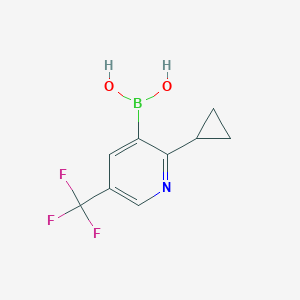
(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with a unique structure. Boronic acids are versatile compounds known for their reactivity in organic synthesis and medicinal chemistry. This specific compound features a trifluoromethyl group and a cyclopropyl ring attached to a pyridine core, making it interesting for various applications.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for preparing this compound. One common method involves the reaction of 3-cyclopropylpyridine with boron trifluoride diethyl etherate (BF3·OEt2) in the presence of a base (such as sodium hydroxide or potassium carbonate). The boron atom coordinates to the pyridine nitrogen, forming the boronic acid.
Reaction Conditions: The reaction typically occurs under reflux conditions in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). After purification, the product can be obtained as a white solid.
Industrial Production: While academic laboratories often use small-scale syntheses, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions and purification methods ensures efficient production.
Analyse Chemischer Reaktionen
Reactivity: “(2-Cyclopropyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid” participates in various chemical reactions:
Cross-Coupling Reactions:
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction, modifying its reactivity.
Substitution Reactions: The boron atom can be replaced by other nucleophiles, leading to new derivatives.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Oxidation: Oxone, mCPBA, or other oxidants.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Various nucleophiles (e.g., Grignard reagents, amines).
Major Products: The major products depend on the specific reaction. For example, coupling with aryl halides yields arylboronic acids, which find applications in drug discovery and materials science.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Boronic acids are catalysts in organic transformations.
Drug Discovery: Boronic acids feature in drug design due to their interactions with proteases and other enzymes.
Materials Science: They contribute to the synthesis of functional materials.
Proteasome Inhibitors: Boronic acids are used in proteasome inhibitors for cancer treatment.
Fluorescent Probes: Modified boronic acids serve as fluorescent probes for glucose sensing.
Fine Chemicals: Used in the synthesis of pharmaceutical intermediates.
Agrochemicals: Boronic acids play a role in crop protection.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For proteasome inhibitors, it binds to the active site of the proteasome, preventing protein degradation. In glucose sensing, it interacts with glucose, leading to fluorescence changes.
Vergleich Mit ähnlichen Verbindungen
While there are other boronic acids, the trifluoromethyl-substituted cyclopropylpyridine moiety sets this compound apart. Similar compounds include arylboronic acids and other heterocyclic boronic acids.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C9H9BF3NO2 |
|---|---|
Molekulargewicht |
230.98 g/mol |
IUPAC-Name |
[2-cyclopropyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H9BF3NO2/c11-9(12,13)6-3-7(10(15)16)8(14-4-6)5-1-2-5/h3-5,15-16H,1-2H2 |
InChI-Schlüssel |
AAEGBUCXRCCILK-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CN=C1C2CC2)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


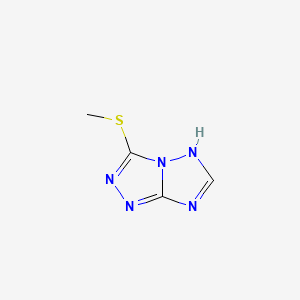
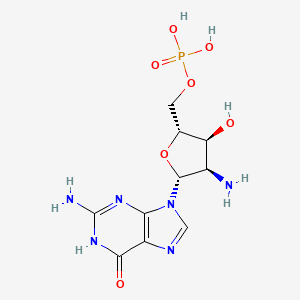


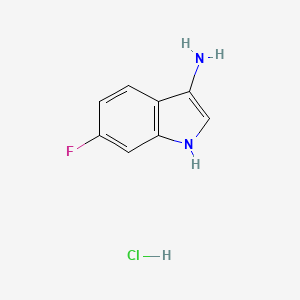
![Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-](/img/structure/B12924335.png)
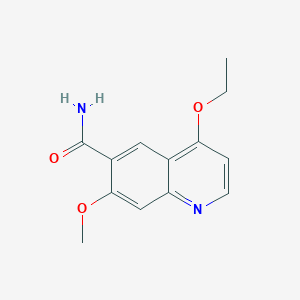
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
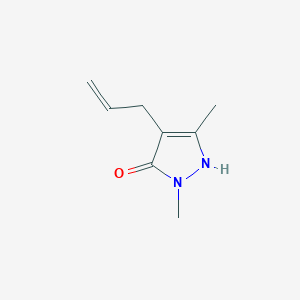
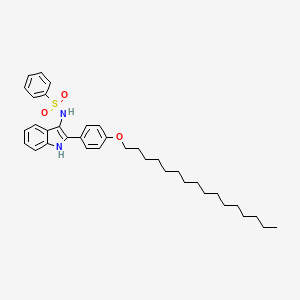
![2-[carboxy-[[2-(tetrazol-1-yl)acetyl]amino]methyl]-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B12924364.png)
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
